molecular formula C26H19N3O2S B308480 3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE

3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B308480
M. Wt: 437.5 g/mol
InChI Key: BXXRDAYKUQBRGG-SHXUIJRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of thiazolidine and indole moietiesThe presence of both sulfur and nitrogen in its structure enhances its pharmacological properties, making it a valuable candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions. One common method includes the condensation of an indole derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine and indole derivatives, such as:

Uniqueness

What sets 3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of thiazolidine and indole moieties, which confer distinct pharmacological properties. This makes it a valuable candidate for drug development and other scientific research applications .

Properties

Molecular Formula

C26H19N3O2S

Molecular Weight

437.5 g/mol

IUPAC Name

(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H19N3O2S/c1-2-17-28-21-16-10-9-15-20(21)22(24(28)30)23-25(31)29(19-13-7-4-8-14-19)26(32-23)27-18-11-5-3-6-12-18/h2-16H,1,17H2/b23-22-,27-26?

InChI Key

BXXRDAYKUQBRGG-SHXUIJRESA-N

SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)/C1=O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O

Origin of Product

United States

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